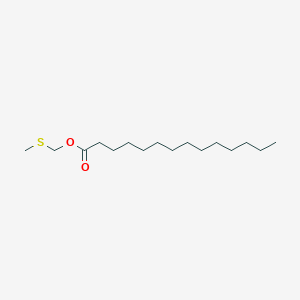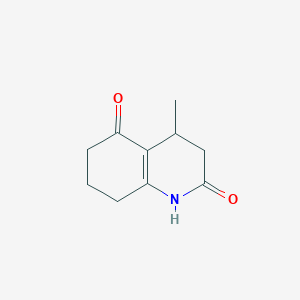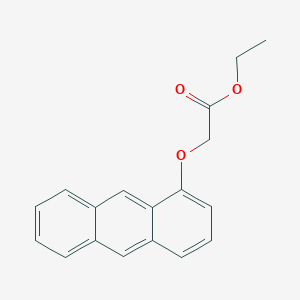![molecular formula C19H13Br2N5O2 B12543760 3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid CAS No. 144206-06-4](/img/structure/B12543760.png)
3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes bromine atoms and a triazene group
Preparation Methods
The synthesis of 3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the triazene group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and triazene group play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar compounds to 3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid include:
3,5-Dibromo-4-hydroxybenzoic acid: Shares the dibromo substitution but lacks the triazene group.
3,5-Dibromo-4-[(1E)-3-bromo-1-propen-1-yl]pyridine: Contains a similar bromine substitution pattern but differs in the core structure and functional groups.
The uniqueness of this compound lies in its combination of bromine atoms and the triazene group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
144206-06-4 |
|---|---|
Molecular Formula |
C19H13Br2N5O2 |
Molecular Weight |
503.1 g/mol |
IUPAC Name |
3,5-dibromo-4-[(4-phenyldiazenylanilino)diazenyl]benzoic acid |
InChI |
InChI=1S/C19H13Br2N5O2/c20-16-10-12(19(27)28)11-17(21)18(16)25-26-24-15-8-6-14(7-9-15)23-22-13-4-2-1-3-5-13/h1-11H,(H,24,25)(H,27,28) |
InChI Key |
XMVUUGALOACIKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=C(C=C(C=C3Br)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)
![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
![2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12543721.png)

![Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12543728.png)

![Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]-](/img/structure/B12543732.png)





![3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol](/img/structure/B12543772.png)
